2-Cyano-6-tert-butylthiopyridine
Description
The Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in the world of chemistry. nih.govrsc.org Its presence is widespread in nature, forming the core of essential biomolecules such as the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as coenzymes like NAD and NADP. nih.govrsc.org The pyridine motif is also a cornerstone of the pharmaceutical industry, with a significant number of FDA-approved drugs incorporating this heterocyclic system. researchgate.net
In organic synthesis, pyridine and its derivatives are invaluable building blocks. nih.gov Their utility stems from their versatile reactivity, allowing for a wide range of chemical transformations to introduce various functional groups onto the ring. nih.gov This adaptability makes them key intermediates in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. researchgate.net
The applications of pyridine scaffolds extend into materials science, where they are integral components in the design of functional nanomaterials and ligands for organometallic compounds used in catalysis. nih.gov The unique electronic properties and coordination capabilities of the pyridine ring enable the development of materials with tailored optical, electronic, and catalytic functionalities. nih.gov
Structural and Electronic Perturbations Introduced by Cyano and Thioether Substituents
The introduction of substituents onto the pyridine ring can dramatically alter its chemical and physical properties. The cyano (-CN) group and the thioether (-SR) group, as seen in 2-Cyano-6-tert-butylthiopyridine, are particularly influential.
The cyano group is a potent electron-withdrawing group. Its presence on the pyridine ring significantly modulates the electron density of the aromatic system. This electronic perturbation has several consequences:
Increased Electrophilicity: The electron-withdrawing nature of the cyano group makes the pyridine ring more susceptible to nucleophilic attack.
Modified Basicity: The basicity of the pyridine nitrogen is reduced due to the inductive effect of the cyano group.
Enhanced Reactivity in Specific Reactions: The cyano group can participate directly in various chemical transformations, serving as a precursor for the synthesis of amines, carboxylic acids, and other heterocyclic systems. nih.gov
Nucleophilicity of Sulfur: The sulfur atom in the thioether linkage possesses lone pairs of electrons, rendering it nucleophilic and capable of participating in reactions such as alkylation to form sulfonium (B1226848) salts. libretexts.org
Coordination Chemistry: The sulfur atom can act as a soft donor, enabling the formation of coordination complexes with various metal ions.
Steric Influence: The bulky tert-butyl group can exert significant steric hindrance, influencing the regioselectivity of reactions at adjacent positions on the pyridine ring.
The interplay of these two substituents in a 2,6-disubstituted pattern creates a unique electronic and steric environment on the pyridine ring, suggesting a rich and complex reactivity profile for this compound.
Overview of this compound within the Broader Context of Heterocyclic Chemistry
This compound is a member of the broad class of disubstituted pyridines. While specific research findings on this exact compound are not extensively documented in publicly available literature, its structure suggests several potential areas of interest within heterocyclic chemistry.
Based on the known reactivity of related compounds, a plausible synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-cyanopyridine, with sodium tert-butylthiolate. The electron-withdrawing cyano group would activate the 6-position towards nucleophilic attack by the thiolate.
The combination of a strong electron-withdrawing group (cyano) and a potentially coordinating thioether group makes this compound an interesting candidate for several applications:
Ligand Design: The presence of both a nitrogen and a sulfur donor atom suggests its potential as a bidentate ligand in coordination chemistry and catalysis. The steric bulk of the tert-butyl group could be exploited to control the coordination environment around a metal center.
Intermediate in Organic Synthesis: This compound could serve as a versatile intermediate for further functionalization. The cyano group can be transformed into various other functionalities, and the thioether linkage could be oxidized to sulfoxides or sulfones, further diversifying its chemical utility.
Probe for Chemical Biology: The reactivity of the 2-cyanopyridine (B140075) moiety with thiols, such as the N-terminal cysteine of peptides, has been explored for bioconjugation. nih.gov This suggests that this compound could potentially be investigated for similar applications.
Physicochemical Properties (Predicted)
Lacking experimental data, the physicochemical properties of this compound can be estimated based on its structure.
| Property | Predicted Value |
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 g/mol |
| Appearance | Likely a solid or oil |
| Solubility | Expected to be soluble in organic solvents |
| pKa (of pyridinium (B92312) ion) | Lower than that of pyridine due to the electron-withdrawing cyano group |
Further experimental investigation is necessary to fully elucidate the properties and potential applications of this intriguing heterocyclic compound.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
6-tert-butylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 |
InChI Key |
JMIFWVZOOXMCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CC=CC(=N1)C#N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled detail regarding the chemical environment and connectivity of atoms within a molecule. For 2-Cyano-6-tert-butylthiopyridine, a combination of one-dimensional and advanced two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons.
High-Resolution Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the tert-butyl group. The pyridine ring protons, due to their differing electronic environments influenced by the cyano and tert-butylthio substituents, are expected to appear as a set of coupled multiplets in the aromatic region of the spectrum.
Based on the analysis of the parent compound, 2-cyanopyridine (B140075), the proton at position 3 (H3) is anticipated to be the most downfield of the aromatic signals, appearing as a doublet of doublets. The proton at position 5 (H5) would likely appear as a doublet of doublets as well, while the proton at position 4 (H4) is expected to be a triplet. The tert-butyl group, with its nine equivalent protons, will give rise to a sharp singlet in the upfield, aliphatic region of the spectrum.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | ~7.8-8.0 | dd |
| Pyridine H-4 | ~7.6-7.8 | t |
| Pyridine H-5 | ~7.4-7.6 | dd |
| tert-Butyl | ~1.4-1.6 | s |
Note: Predicted chemical shifts are based on data for 2-cyanopyridine and tert-butanethiol. Actual values may vary.
Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the pyridine ring, the cyano group, and the tert-butyl group.
The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating tert-butylthio group. The carbon of the cyano group (C≡N) will appear at a characteristic downfield position. The quaternary carbon and the methyl carbons of the tert-butyl group will be found in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~150-155 |
| Pyridine C-3 | ~128-132 |
| Pyridine C-4 | ~135-140 |
| Pyridine C-5 | ~122-126 |
| Pyridine C-6 | ~160-165 |
| Cyano (C≡N) | ~115-120 |
| tert-Butyl (quaternary C) | ~45-50 |
| tert-Butyl (methyl C) | ~30-35 |
Note: Predicted chemical shifts are based on data for 2-cyanopyridine and butanethiol. Actual values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons on the pyridine ring. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the pyridine ring (C-3, C-4, C-5) by correlating their signals to the corresponding, previously assigned proton signals.
Variable Temperature (VT) NMR Spectroscopy for Investigating Conformational Dynamics
The this compound molecule may exhibit conformational flexibility, particularly around the C-S bond connecting the tert-butyl group to the pyridine ring. Rotation around this bond could be hindered, potentially leading to the existence of different conformers at room temperature.
Variable Temperature (VT) NMR spectroscopy is a powerful tool to investigate such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If the rotation around the C-S bond is slow on the NMR timescale at lower temperatures, separate signals for the different conformers might be observed. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands:
C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is predicted to appear in the region of 2220-2240 cm⁻¹.
Aromatic C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds on the pyridine ring are expected above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the tert-butyl group will appear just below 3000 cm⁻¹.
C=C and C=N Ring Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-S Stretch: A weaker absorption band for the carbon-sulfur stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.
Predicted IR Absorption Data for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220-2240 | Strong, Sharp |
| Aromatic C-H | >3000 | Medium |
| Aliphatic C-H | <3000 | Strong |
| C=C, C=N (Aromatic Ring) | 1400-1600 | Medium to Strong |
| C-S | 600-800 | Weak |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the cyanopyridine chromophore. Based on data for 2-cyanopyridine, which shows a lack of absorption in the environmental UV spectrum (>290 nm), it is anticipated that the primary absorptions for this compound will occur in the UV region. nih.govechemi.com The presence of the tert-butylthio group, which can act as an auxochrome, may cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted 2-cyanopyridine. Thiols themselves typically exhibit a weak absorption band around 220-230 nm. nih.gov
The spectrum would likely display bands corresponding to π → π* transitions within the aromatic system. The exact positions and intensities of these bands would provide insight into the electronic structure of the molecule.
Computational Chemistry and Theoretical Insights into 2 Cyano 6 Tert Butylthiopyridine
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. It offers a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules like 2-Cyano-6-tert-butylthiopyridine.
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT calculations can optimize the molecular geometry of this compound by finding the minimum energy structure on the potential energy surface. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.78 | ||
| S-C(tert-butyl) | 1.85 | ||
| C-CN | 1.45 | ||
| C≡N | 1.15 | ||
| C-S-C(tert-butyl) | 105.0 | ||
| Pyridine (B92270) Ring Angles | ~120 | ||
| N-C-S-C |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar fragments. Actual values would be obtained from a DFT optimization calculation.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters.
Vibrational Frequencies: Calculation of the vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching of the C≡N bond or the bending of C-H bonds. The calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental values.
NMR Chemical Shifts: DFT calculations can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts are invaluable for assigning the signals in an experimental NMR spectrum, which can be complex for molecules like this compound. The accuracy of the predicted shifts depends on the chosen functional and basis set.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value |
| C≡N Vibrational Frequency | ~2230 cm⁻¹ |
| Pyridine Ring Breathing | ~1000 cm⁻¹ |
| ¹³C Chemical Shift (Cyano Carbon) | ~117 ppm |
| ¹³C Chemical Shift (C-S Carbon) | ~160 ppm |
| ¹H Chemical Shift (tert-butyl Protons) | ~1.5 ppm |
Note: These are example values. Actual predicted values would result from specific DFT calculations.
Ab Initio Methods and Basis Set Effects on Computational Accuracy
Ab initio methods are a class of computational techniques that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very high accuracy, but at a significantly greater computational cost than DFT.
The choice of the basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide a more flexible description of the electron distribution and generally lead to more accurate results, especially for properties like reaction energies. However, the computational cost increases rapidly with the size of the basis set. A systematic study of basis set effects would be necessary to determine the optimal balance between accuracy and computational expense for this compound. For molecules containing sulfur, the inclusion of polarization and diffuse functions in the basis set is particularly important for an accurate description of the electronic structure.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is likely to be localized on the sulfur atom and the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is expected to have significant contributions from the cyano group and the pyridine ring, suggesting these as the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are illustrative and would be determined by a quantum chemical calculation.
Simulation of Reaction Pathways and Transition States Relevant to Synthesis or Derivatization
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, computational methods could be employed to study its synthesis, for example, by modeling the nucleophilic aromatic substitution reaction between 2-chloro-6-cyanopyridine and tert-butylthiol. The calculations would identify the transition state structure and the activation energy for this reaction, providing insights into the reaction conditions required. Similarly, the derivatization of this compound, such as the oxidation of the sulfur atom or reactions involving the cyano group, could be investigated to predict the most likely products and the feasibility of different reaction pathways.
Coordination Chemistry and Ligand Applications of 2 Cyano 6 Tert Butylthiopyridine Analogs
Design Principles for Pyridine-Thioether Ligands in Coordination Complexes
The design of pyridine-thioether ligands for coordination complexes is a strategic endeavor in inorganic chemistry, aiming to fine-tune the electronic and steric properties of the resulting metal complexes. These ligands are a class of chelating agents that feature a pyridine (B92270) ring for σ-donation and potential π-accepting interactions, and a thioether group which acts as a soft donor, preferentially binding to softer metal ions. The interplay between the hard pyridine nitrogen and the soft thioether sulfur allows for versatile coordination behavior and the stabilization of various metal oxidation states.
Key design principles for these ligands include:
Chelate Ring Size: The length of the alkyl chain connecting the pyridine and thioether moieties determines the size of the chelate ring formed upon coordination to a metal center. Five- or six-membered chelate rings are generally the most stable, and the specific ring size can influence the geometry and stability of the complex.
Steric Hindrance: The introduction of bulky substituents, such as a tert-butyl group on the thioether sulfur or at positions on the pyridine ring, can enforce specific coordination geometries and prevent the formation of undesired polymeric structures. This steric hindrance can also create a hydrophobic pocket around the metal center, influencing its reactivity. nih.gov
Electronic Effects: The electronic properties of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing substituents. For instance, a cyano group, as in the titular 2-cyano-6-tert-butylthiopyridine, is strongly electron-withdrawing, which would decrease the basicity of the pyridine nitrogen and enhance its π-acceptor character. wikipedia.org This can stabilize lower oxidation states of the metal. Conversely, electron-donating groups would increase the ligand's donor strength.
Multidentate Variants: Pyridine-thioether units can be incorporated into larger, multidentate ligand frameworks. These can be designed to be bidentate (N,S), tridentate (e.g., N2S), or even higher denticities, offering greater control over the coordination number and geometry of the metal complex. rsc.orgnih.gov The combination of hard and soft donor atoms within a single ligand allows for the stabilization of a wide range of metal ions and oxidation states. researchgate.net
The versatility of pyridine-thioether ligands makes them valuable tools in the design of coordination complexes with tailored properties for applications in catalysis, bioinorganic chemistry, and materials science. nih.gov
Synthesis and Characterization of Metal Complexes Featuring this compound Derivatives
The synthesis of metal complexes with pyridine-thioether ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netresearchgate.net The choice of metal precursor, solvent, and reaction conditions can influence the final product's stoichiometry and structure. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their composition, structure, and bonding.
Copper(I) Complexes as Illustrative Examples (e.g., involving 2-(tert-butylthio)pyridine ligands)
Copper(I) ions, being soft Lewis acids, have a strong affinity for soft thioether donors. This makes 2-(tert-butylthio)pyridine and its analogs excellent ligands for stabilizing the +1 oxidation state of copper. The synthesis of these complexes often involves the reaction of a copper(I) salt, such as copper(I) iodide or bromide, with the ligand in an organic solvent like acetonitrile (B52724) or dichloromethane.
For example, the reaction of CuI with 2-(tert-butylthio)pyridine can lead to the formation of various complexes depending on the stoichiometry and reaction conditions. These can range from simple mononuclear species to more complex polynuclear or cluster arrangements. The bulky tert-butyl group can play a significant role in directing the assembly of these structures.
Spectroscopic Signatures of Ligand Coordination and Electronic Perturbations
Several spectroscopic techniques are instrumental in characterizing the coordination of pyridine-thioether ligands to a metal center:
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal ion typically results in a shift of the C=N and C=C stretching vibrations to higher frequencies. The C-S stretching vibration of the thioether group may also shift upon coordination, although this can be less pronounced. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In diamagnetic complexes, the coordination of the ligand can be observed through changes in the chemical shifts of the pyridine and alkyl protons in ¹H NMR spectroscopy. The signals of protons closest to the coordination sites are typically the most affected.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes can provide information about the d-orbital splitting and the nature of the metal-ligand bonding. Ligand-to-metal charge transfer (LMCT) bands, often involving the thioether sulfur, and metal-to-ligand charge transfer (MLCT) bands, involving the pyridine ring, are commonly observed.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of copper(II), EPR spectroscopy is a powerful tool for determining the geometry of the copper center and the nature of the metal-ligand bonding. rsc.org The g-values and hyperfine coupling constants are sensitive to the coordination environment. mdpi.com
Structural Characterization of Metal-Ligand Architectures via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination complexes. researchgate.netresearchgate.net It provides detailed information on:
Coordination Geometry: The arrangement of the ligands around the metal center (e.g., tetrahedral, square planar, trigonal pyramidal, or octahedral) can be precisely determined. rsc.orgnih.govnih.gov For instance, copper(I) complexes with pyridine-thioether ligands often exhibit tetrahedral or trigonal planar geometries.
Supramolecular Interactions: X-ray crystallography can also reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the packing of the molecules in the solid state and potentially their physical properties. nih.gov
Table 1: Illustrative Crystallographic Data for Copper Complexes with Pyridine-Thioether Type Ligands
| Complex | Metal Center | Coordination Geometry | M-N Bond Length (Å) | M-S Bond Length (Å) | Reference |
| [Cu(bipy)(tda)(H₂O)] | Cu(II) | Distorted Octahedral | - | - | rsc.org |
| [Cu(terpy)(tda)] | Cu(II) | Distorted Trigonal-bipyramidal | - | - | rsc.org |
| [Cu₂Cl₄(PyTz)₂] | Cu(II) | Distorted Square Pyramidal | - | - | nih.gov |
| [CuCl₂(etpy)₂] | Cu(II) | Square Planar | - | - | nih.gov |
Electrochemical Properties of Metal Complexes (e.g., Cu+/Cu2+ oxidations)
The electrochemical behavior of metal complexes with pyridine-thioether ligands is of significant interest, particularly for applications in redox catalysis and bioinorganic modeling. Cyclic voltammetry is a common technique used to investigate the redox properties of these complexes, providing information on the formal potentials of redox couples and the stability of the different oxidation states. mdpi.comresearchgate.net
For copper complexes, the Cu(I)/Cu(II) redox couple is often studied. The formal potential (E°') of this couple is highly dependent on the nature of the coordinating ligands. The presence of the soft thioether donor generally stabilizes the Cu(I) state, leading to more negative redox potentials compared to analogous complexes with only nitrogen or oxygen donors.
The electronic modifications on the pyridine ring also play a crucial role. An electron-withdrawing group like the cyano group in this compound would be expected to stabilize the Cu(I) state further by delocalizing the electron density from the metal center through π-backbonding. This would likely result in a more positive potential for the Cu(I)/Cu(II) oxidation, making the Cu(I) complex more difficult to oxidize. Conversely, electron-donating groups on the pyridine ring would destabilize the Cu(I) state, shifting the redox potential to more negative values.
Studies on related copper complexes have shown that the Cu(II)/Cu(I) redox process can be quasi-reversible or irreversible, depending on the stability of the Cu(II) species formed upon oxidation. mdpi.com The solvent can also have a significant impact on the redox potentials and the reversibility of the electrochemical processes. The ability to tune the redox potential of the copper center through ligand design is a key aspect of their application in various redox-active systems. nih.gov
Ligand Field Theory and Metal-Ligand Bonding Analysis in Thiopyridine Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes, including those with thiopyridine ligands. wikipedia.orgfiveable.melibretexts.orglibretexts.org LFT is an extension of crystal field theory and incorporates concepts from molecular orbital theory to describe the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.org
In complexes with pyridine-thioether ligands, the metal d-orbitals are split in energy due to the electrostatic field created by the ligands. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), depends on the geometry of the complex, the nature of the metal ion, and the field strength of the ligands. fiveable.me
The pyridine nitrogen is a σ-donor and a weak π-acceptor, while the thioether sulfur is primarily a σ-donor but can also participate in π-donation from its lone pairs to empty metal d-orbitals. The combination of these donor atoms results in a specific ligand field strength that influences the electronic and magnetic properties of the complex.
σ-Bonding: The lone pairs on the pyridine nitrogen and the thioether sulfur overlap with empty metal d-orbitals (and s and p orbitals) to form σ-bonds. This interaction raises the energy of the d-orbitals that point towards the ligands (e.g., d(z²) and d(x²-y²) in an octahedral field). libretexts.org
π-Bonding: The pyridine ring has empty π* orbitals that can accept electron density from filled metal d-orbitals of appropriate symmetry (π-backbonding). This interaction lowers the energy of the involved d-orbitals and strengthens the metal-ligand bond. The thioether sulfur can act as a π-donor, donating electron density from its filled p-orbitals to empty metal d-orbitals, which would raise the energy of those d-orbitals.
Potential Applications in Catalysis and Advanced Materials
Role of Pyridine-Thioether Motifs in Homogeneous Catalysis
Pyridine-thioether ligands are a class of chelating molecules that have demonstrated significant utility in homogeneous catalysis. researchgate.net These ligands typically coordinate to a transition metal center through the nitrogen of the pyridine (B92270) ring and the sulfur of the thioether group(s). This N,S-chelation creates a stable metallacycle that can influence the electronic properties and reactivity of the metal center.
The combination of a hard pyridine nitrogen donor and a soft thioether sulfur donor allows these ligands to stabilize a wide range of transition metals in various oxidation states. rsc.org Pyridine-2,6-bis(thioether) ligands, often referred to as 'SNS' pincer ligands, are particularly notable. acs.orgacs.org Ruthenium complexes bearing these SNS ligands have been investigated as highly efficient catalysts for transformations like the transfer hydrogenation of ketones. acs.orgacs.org The stability and tunable nature of the pyridine-thioether framework make it an attractive platform for designing catalysts with specific activities and selectivities. The steric and electronic properties of the ligand can be readily modified by changing the substituents on either the pyridine ring or the thioether group, allowing for fine-tuning of the catalyst's performance. acs.org
Exploration of 2-Cyano-6-tert-butylthiopyridine and its Complexes in Catalytic Transformations
While direct catalytic applications of this compound are not extensively documented in dedicated studies, its potential can be inferred from research on structurally similar ligands. Its unique substitution pattern suggests it could serve as a potent bidentate N,S-ligand for various transition metals.
The nitrogen of the pyridine and the sulfur of the thioether in this compound can coordinate to a metal center to form a stable five-membered chelate ring. This coordination mode is common for related pyridine-thioether ligands in complexes with metals such as ruthenium, manganese, and rhodium. rsc.orgacs.org For instance, the closely related 2,6-bis(tert-butylthiomethyl)pyridine ligand forms well-defined complexes with ruthenium, which are active in transfer hydrogenation catalysis. acs.org It is therefore highly probable that this compound could form stable complexes with various late transition metals, creating catalytically active species for reactions such as C-C cross-coupling, C-H activation, and hydrogenation. The strong coordination of the pyridine nitrogen can stabilize the metal center, while the thioether linkage provides a soft donor site that can influence reactivity. nih.gov
The specific substituents on the pyridine ring are critical in determining the performance of a catalyst.
Cyano Group (-CN): The cyano group at the 2-position is a potent electron-withdrawing group due to its strong inductive and resonance effects. This has several consequences for a metal complex:
Increased Lewis Acidity: It will decrease the electron density on the pyridine nitrogen, making the coordinated metal center more electron-deficient or "harder." This increased Lewis acidity can enhance the metal's ability to activate substrates.
π-Acceptor Properties: The C≡N triple bond has a low-lying π* orbital that can accept electron density from the metal center via back-bonding. This can stabilize metals in lower oxidation states, which are often key intermediates in catalytic cycles.
tert-Butylthio Group (-S-tBu): This group influences the catalyst in two primary ways:
Soft Sulfur Donor: The sulfur atom is a soft donor, which preferentially binds to softer, later transition metals. Its coordination can influence the electronic environment of the metal differently than the hard nitrogen donor.
Steric Bulk: The tert-butyl group is exceptionally bulky. This steric hindrance can create a specific coordination pocket around the metal center, influencing the selectivity (e.g., regioselectivity or enantioselectivity) of the catalytic reaction by controlling how substrates approach the metal. In ruthenium catalysts with related SNS ligands, steric congestion was found to have a significant impact on catalytic activity. acs.org
The combination of an electron-withdrawing cyano group and a bulky, donating thioether group in this compound creates an "electronically mismatched" or "push-pull" ligand. This electronic asymmetry can be advantageous in catalysis, potentially promoting reductive elimination steps or stabilizing reactive intermediates.
Table 1: Research Findings on Related Pyridine-Thioether Catalytic Systems
| Ligand System | Metal | Catalytic Reaction | Key Finding | Reference |
| 2,6-bis(tert-butylthiomethyl)pyridine (SNStBu) | Ruthenium (Ru) | Transfer Hydrogenation of Acetophenone | The nature of co-ligands (e.g., MeCN vs. PPh3) had a pronounced impact on catalytic activity, with one complex achieving a turnover frequency of 87,000 h−1. | acs.orgacs.org |
| Pyridine/thioether Schiff base (NNS) | Manganese (Mn) | Carbonyl Complex Formation | Ligand substituents rationally control the coordination mode, stabilizing either dicarbonyl or tricarbonyl Mn(I) species depending on steric and electronic factors. | rsc.org |
| Pyridine-Porphyrin Complexes | Cobalt (Co) | CO2 Electroreduction | Axial coordination to the electron-donating pyridine moiety increased electron density on the Co(II) ion, enhancing catalytic activity for CO2 binding and reduction. | nih.gov |
Strategies for Immobilization and Heterogenization of Catalytic Systems
Homogeneous catalysts, while often highly active and selective, suffer from the major drawback of being difficult to separate from the reaction products. Immobilizing the molecular catalyst onto a solid support (heterogenization) resolves this issue, allowing for easy recovery and recycling. Several strategies could be applied to catalytic systems derived from this compound.
Non-covalent Adsorption: The aromatic pyridine ring allows for strong π-π stacking interactions with carbon-based materials. nih.gov The catalyst complex could be adsorbed onto surfaces like carbon nanotubes (CNTs), graphene, or activated carbon. nih.govresearchgate.net This method is simple and often preserves the catalyst's activity, with the carbon support potentially enhancing electron transport. nih.gov
Covalent Attachment: The ligand could be modified with an additional functional group (e.g., a vinyl, carboxyl, or siloxy group) to allow for covalent grafting onto a solid support like silica, a polymer resin, or a metal-organic framework (MOF). This creates a more robust and leach-resistant heterogeneous catalyst.
Coordination to a Support: A support material could be functionalized with groups that can coordinate to the metal center of the catalyst complex. For instance, immobilizing cobalt phthalocyanine (B1677752) onto a pyridine-containing polymer film via axial coordination has been shown to drastically improve its catalytic performance. nih.gov Similarly, a complex of this compound could be anchored to a support through an available coordination site on the metal.
Conceptual Framework for Application in Advanced Materials
The unique structure of this compound makes it a promising candidate for the development of advanced functional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen and cyano nitrogen atoms both offer potential coordination sites for metal ions. acs.org This could allow the molecule to act as a linker or "strut" in the construction of MOFs or coordination polymers. The properties of such materials (e.g., porosity, luminescence, electronic conductivity) would be influenced by the choice of metal and the specific geometry of the ligand.
Functional Polymers and Resins: By incorporating polymerizable groups, monomers based on this compound could be synthesized. The resulting polymers would have pyridine and thioether units pendant to the polymer chain. These sites could be used for post-polymerization modification, metal ion binding for sensing or sequestration, or to create materials with specific adhesive or surface properties. The polarity of the pyridine ring can improve adhesion and compatibility in composites. acs.org
Organic Electronic Materials: Molecules with both electron-donating (thioether) and electron-withdrawing (cyano) groups can exhibit interesting photophysical properties. This "push-pull" architecture is common in organic dyes and materials for non-linear optics or organic light-emitting diodes (OLEDs). While the tert-butylthio group is a weaker donor than an amino group, the principle suggests that the compound could be a building block for electronically active materials. The pyridine core itself is a common component in functional materials for organoelectronics. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes to Substituted Pyridine (B92270) Thiols and Ethers
The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of substituted pyridine thiols and ethers. While traditional methods for synthesizing the pyridine core, such as the Hantzsch synthesis and Chichibabin reaction, are well-established for simple pyridines, the synthesis of highly substituted derivatives often requires more nuanced strategies. beilstein-journals.org A significant challenge lies in the fact that each new substitution pattern may necessitate a unique set of starting materials and optimized reaction conditions. beilstein-journals.org
Recent research has focused on developing more general and milder procedures. For instance, a practical and convenient method for the synthesis of various substituted pyridine-3-thiols has been developed using substituted 3-iodopyridines as starting materials and thiobenzoic acid as a sulfur donor. This two-step process provides high yields and purity, making it suitable for larger-scale synthesis. nuph.edu.ua Such advancements are crucial for creating a diverse library of pyridine building blocks for further chemical exploration.
Future efforts in this area are likely to concentrate on:
Catalytic C-H Functionalization: Direct and selective activation of C-H bonds on the pyridine ring to introduce thioether or other functional groups would represent a significant step towards more atom-economical and efficient syntheses.
Flow Chemistry: The use of microreactor technology can offer precise control over reaction parameters, leading to improved yields, safety, and scalability of synthetic routes to substituted pyridines.
Biocatalysis: Harnessing enzymes for the synthesis of pyridine derivatives could provide unparalleled stereoselectivity and environmentally benign reaction conditions.
High-Throughput Screening and Combinatorial Approaches in Ligand Discovery
The discovery of novel ligands for catalysis and materials science is being accelerated by the adoption of high-throughput screening (HTS) and combinatorial chemistry. rsc.org Homogeneous metal catalysts, which can often be prepared by simply mixing a metal precursor and a ligand, are particularly well-suited for this approach. rsc.org HTS allows for the rapid, parallel screening of large libraries of compounds to identify promising candidates for a specific application. unchainedlabs.com
In the context of pyridine-based ligands, combinatorial techniques have been employed to generate extensive compound libraries. beilstein-journals.org While these efforts have not always directly resulted in new drug candidates, they have provided valuable structure-activity relationship data. beilstein-journals.org A successful HTS workflow involves a systematic exploration of a wide range of variables, including catalyst precursors, ligands, bases, and solvents. unchainedlabs.com The availability of diverse and relevant ligand structures is a critical prerequisite for effective HTS campaigns. unchainedlabs.com
Future trends in this domain include:
Miniaturization and Automation: Further development of robotic platforms and microplate-based assays will enable the screening of even larger and more diverse chemical libraries with minimal reagent consumption.
Development of Novel Screening Assays: The creation of sensitive and reliable assays for a broader range of catalytic transformations and material properties will be essential. For example, high-throughput methods for quantifying hydrogen production have been successfully implemented to screen photosensitizers. acs.org
Integration of Machine Learning: AI-powered algorithms can analyze HTS data to identify complex patterns and predict the performance of new, untested ligand structures, thereby guiding the design of more focused and effective libraries.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are increasingly being used for in-situ monitoring, providing real-time insights into the chemical transformations as they occur. spectroscopyonline.com Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for this purpose, each with its own advantages and sampling modes. spectroscopyonline.com
For pyridine-containing systems, UV-Vis spectroscopy has emerged as a novel and promising tool for studying the acidic properties of solid catalysts. uu.nlrsc.org By monitoring the interaction of pyridine with acid sites, it is possible to distinguish between Brønsted and Lewis acid sites, as well as different types of surface hydroxyl groups. uu.nlrsc.org This level of detail is often not achievable with traditional techniques like FT-IR spectroscopy. uu.nlrsc.org Furthermore, surface-specific techniques like reflection-absorption spectroscopy and sum frequency generation are being developed to probe the chemistry at interfaces. nih.gov
Future directions in this area will likely involve:
Multi-technique Approaches: Combining several spectroscopic methods simultaneously will provide a more comprehensive picture of complex reaction systems.
Improved Temporal and Spatial Resolution: The development of faster detectors and advanced microscopy techniques will allow for the study of very rapid reactions and the analysis of reactions occurring at specific locations within a reactor or on a catalyst surface.
Application to a Broader Range of Reactions: Expanding the use of in-situ monitoring to a wider variety of catalytic and synthetic processes involving pyridine derivatives will undoubtedly lead to new discoveries and process improvements.
Synergistic Integration of Computational and Experimental Methodologies in Compound Design
The convergence of computational modeling and experimental validation is revolutionizing the design of new molecules with desired properties. nih.gov Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to predict the physicochemical properties, reactivity, and biological activity of novel compounds before they are synthesized in the lab. nih.govmdpi.com This integrated approach accelerates the drug discovery and materials development process by prioritizing the most promising candidates for experimental investigation. nih.gov
In the realm of pyridine chemistry, computational analyses have been used to select pyridine variants of bioactive molecules with improved properties like blood-brain barrier penetration and water solubility. nih.gov Molecular docking and dynamic studies are also employed to validate the binding affinity of newly designed compounds to their biological targets. mdpi.comresearchgate.net The synergy between computational predictions and experimental screening is particularly powerful for identifying and understanding allosteric binding sites, which are often challenging to predict computationally alone. nih.gov
Future advancements will be driven by:
More Accurate Predictive Models: The development of more sophisticated algorithms and the incorporation of larger and more diverse datasets will enhance the predictive power of computational models.
Integration with Artificial Intelligence: Machine learning and deep learning models can be trained on experimental data to create highly accurate predictive tools for a wide range of molecular properties. nih.gov
Real-time Feedback Loops: Establishing seamless workflows where experimental results are rapidly fed back into computational models will enable iterative and highly efficient compound optimization.
Exploration of New Catalytic Cycles and Applications Beyond Current Paradigms
The unique electronic and steric properties of substituted pyridines, such as 2-Cyano-6-tert-butylthiopyridine, make them versatile ligands for a wide array of catalytic applications. The introduction of a pyridine moiety into a macrocyclic ligand, for example, can significantly affect the thermodynamic properties and coordination kinetics of the resulting metal complexes. cnr.it This has led to their use in a variety of catalytic reactions, including stereoselective C-C and C-O bond-forming reactions. cnr.itunimi.it
The terpyridine (TPY) ligand, with its three nitrogen coordination sites, is particularly adept at stabilizing various transition metal cations and is a "non-innocent" ligand capable of participating in redox chemistry. rsc.org This has led to the use of TPY-metal complexes in a range of cross-coupling reactions. rsc.org Researchers are continually exploring new catalytic cycles and applications for pyridine-based ligands. This includes their use as photosensitizers in photoinduced water reduction for hydrogen production and in the development of novel antimicrobial agents. acs.orgresearchgate.net
The future of this field will be characterized by:
Discovery of Novel Catalytic Transformations: The design of new pyridine-based ligands will undoubtedly lead to the discovery of unprecedented catalytic reactions with new levels of selectivity and efficiency.
Sustainable Catalysis: A major focus will be on developing catalysts for environmentally friendly processes, such as the use of earth-abundant metals and the activation of inert small molecules like CO2 and N2.
Interdisciplinary Applications: The unique properties of these compounds will continue to be exploited in diverse fields, from medicine and materials science to energy and environmental remediation.
Q & A
Q. What strategies resolve contradictions in reactivity data for this compound across studies?
- Methodology : Perform meta-analysis of published data to identify variables (e.g., solvent polarity, catalyst loading). Use multivariate regression to isolate confounding factors. Replicate conflicting experiments under controlled conditions, and apply Bayesian statistics to quantify uncertainty in mechanistic interpretations .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and reaction transition states. Validate predictions with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., ¹⁵N tracing) to elucidate pathways. Compare computed vs. experimental NMR shifts for accuracy .
Q. What experimental designs optimize the study of structure-activity relationships (SAR) for derivatives of this compound?
- Methodology : Use X-ray crystallography to resolve 3D structures and molecular docking to simulate target binding (e.g., enzyme active sites). Design a factorial experiment varying substituents (e.g., tert-butyl vs. other alkyl groups) and measure activity via enzyme inhibition assays. Apply QSAR models to correlate structural descriptors with bioactivity .
Q. How do degradation pathways of this compound impact its application in catalytic systems?
- Methodology : Track degradation using LC-MS/MS to identify intermediates (e.g., oxidation products). Couple with kinetic isotope effects (KIE) to probe bond-breaking steps. Compare catalytic turnover numbers (TONs) before and after degradation to assess performance loss .
Critical Guidelines for Researchers
- Literature Review : Systematically categorize studies by methodology (e.g., synthetic routes, analytical techniques) to identify gaps. Use tools like PRISMA frameworks for transparency .
- Hypothesis Testing : Formulate falsifiable hypotheses (e.g., "The tert-butyl group enhances steric hindrance in SNAr reactions") and design controls to isolate variables .
- Ethical Compliance : Adhere to safety protocols for thiopyridines, including fume hood use and waste disposal, as outlined in chemical safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
